Bienvenue dans la boutique en ligne BenchChem!

Darotropium

M3 muscarinic receptor pA2 functional antagonism

Darotropium (GSK233705) is a quaternary ammonium tropane derivative that functions as a long-acting muscarinic acetylcholine receptor antagonist (LAMA), originally developed by GlaxoSmithKline for inhaled delivery in chronic obstructive pulmonary disease (COPD). The compound bears a characteristic cyano-diphenylethyl substituent on the tropane scaffold and lacks the epoxide moiety present in tiotropium, resulting in a distinct pharmacological fingerprint.

Molecular Formula C24H29N2+
Molecular Weight 345.5 g/mol
CAS No. 850689-51-9
Cat. No. B3064033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarotropium
CAS850689-51-9
Molecular FormulaC24H29N2+
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C24H29N2/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-17H2,1-2H3/q+1/t19?,22-,23+
InChIKeyBKLAJZNVMHLXAP-VKGMXUHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darotropium (CAS 850689-51-9) for Respiratory R&D: A Long-Acting Muscarinic Antagonist (LAMA) Compound Characterization


Darotropium (GSK233705) is a quaternary ammonium tropane derivative that functions as a long-acting muscarinic acetylcholine receptor antagonist (LAMA), originally developed by GlaxoSmithKline for inhaled delivery in chronic obstructive pulmonary disease (COPD) . The compound bears a characteristic cyano-diphenylethyl substituent on the tropane scaffold and lacks the epoxide moiety present in tiotropium, resulting in a distinct pharmacological fingerprint . Darotropium reached Phase II clinical development and was investigated both as monotherapy and in fixed-dose combination with the long-acting β₂-agonist (LABA) vilanterol or salmeterol .

Why Darotropium Cannot Be Generically Substituted by Tiotropium, Umeclidinium, or Glycopyrronium in Respiratory R&D


Within the inhaled LAMA class, receptor subtype selectivity, kinetic off-rate, and the resulting duration of bronchodilation diverge substantially among agents . Darotropium occupies a distinct niche because its M₃ functional potency (pA₂ 10.7) is paired with a rapid onset of bronchodilation that is nevertheless not sustained over 24 hours—a profile that contrasts sharply with tiotropium (24-hour duration via slow M₃ dissociation kinetics) and umeclidinium (picomolar potency with >24-hour bronchoprotection) . Consequently, darotropium is uniquely positioned as a chemical probe for studying the structural determinants of receptor residence time, a lead-optimization scaffold for N-substituted tropane derivatives, and a short-duration LAMA control in in vivo models where 24-hour coverage is undesirable .

Quantitative Differentiation Evidence for Darotropium Versus Comparator LAMAs


M₃ Receptor Functional Potency: Darotropium pA₂ 10.7 vs. Umeclidinium pA₂ 10.6 and Tiotropium Kinetic Selectivity Profile

In recombinant human M₃ mAChR functional assays (acetylcholine-mediated Ca²⁺ mobilization in CHO cells), darotropium exhibited a pA₂ of 10.7 . This places darotropium numerically above the reported pA₂ range of 9.6–10.6 for umeclidinium in the same assay platform . Tiotropium achieves functional selectivity predominantly through a slow M₃ off-rate (t₁/₂ ~35 h) rather than through affinity discrimination, with Ki values of 0.1 nM (M₃) vs. 0.2 nM (M₂) . The quaternary ammonium salt structure of darotropium additionally imparts low oral bioavailability and high plasma clearance—pharmacokinetic features that favor inhaled delivery by minimizing systemic exposure .

M3 muscarinic receptor pA2 functional antagonism Ca2+ mobilization assay

Subtype Selectivity Across M₁–M₃: Darotropium pA₂ Profile vs. Pan-Subtype Binders

Darotropium pA₂ values at recombinant human mAChRs are 11.4 (M₁), 10.3 (M₂), and 10.7 (M₃), demonstrating a 1.1 log-unit window between M₁ and M₂ and a 0.4 log-unit preference for M₃ over M₂ . This contrasts with umeclidinium, which binds all M₁–M₅ subtypes with near-equivalent Ki values (0.05–0.16 nM) , and with aclidinium, which shows subnanomolar affinity across all five subtypes but achieves kinetic selectivity for M₃ via a longer residence half-life at M₃ than M₂ . Glycopyrronium similarly demonstrates minimal M₂/M₃ binding selectivity . The M₂ receptor (cardiac) is associated with tachycardia risk; darotropium's 0.4 log-unit M₃-over-M₂ preference represents a measurable, albeit modest, selectivity advantage over non-selective LAMAs.

muscarinic receptor subtypes M1/M2/M3 selectivity pA2 profiling anticholinergic safety

In Vivo Bronchoprotective Potency: Darotropium vs. Umeclidinium in Mouse Methacholine Challenge

In a mouse model of methacholine-induced bronchoconstriction, darotropium inhibited bronchoconstriction when dosed at 5 µg per mouse (intranasal) . Umeclidinium achieved an ED₅₀ of 0.02 µg/mouse intranasally in a comparable model . This ~250-fold difference in effective dose positions umeclidinium as the more potent agent in vivo. However, darotropium's higher dosing requirement for bronchoprotection, combined with its rapid but non-sustained duration of action, makes it a useful comparator compound for benchmarking the in vivo potency and duration of novel LAMA candidates.

in vivo bronchoprotection mouse model methacholine challenge ED50

Duration of Action Limitation: Darotropium Not Sustained Over 24 Hours vs. Tiotropium and Umeclidinium

In a 28-day dose-ranging Phase II trial (NCT00676052; n=576), darotropium monotherapy (12.5–200 µg once daily) demonstrated statistically significant bronchodilation vs. placebo, but only the 200 µg dose exceeded the predefined 130 mL trough FEV₁ difference from placebo on Day 29 . Serial FEV₁ monitoring (0–24 h) revealed a peak effect at approximately 2 hours post-dose, with bronchodilation declining to clinically insignificant levels at 23–24 hours, confirming unsuitability for once-daily dosing . In contrast, tiotropium 18 µg once daily provides sustained 24-hour bronchodilation through slow M₃ dissociation kinetics (M₃ residence t₁/₂ ~35 h) , and umeclidinium at 2.5 µg maintained >50% bronchoprotection for >24 hours in guinea pigs . This duration-of-action deficit was the primary reason GSK discontinued darotropium in favor of umeclidinium (GSK573719) .

duration of action 24-hour bronchodilation trough FEV1 once-daily dosing

Combination Therapy Superiority: Darotropium + Salmeterol vs. Tiotropium Alone in COPD Patients

In a randomized, incomplete-block crossover pilot study (NCT00422604; n=47), darotropium 20 µg + salmeterol 50 µg twice-daily produced an adjusted mean trough FEV₁ improvement of 215 mL over placebo on Day 8, compared with 118 mL for tiotropium 18 µg once-daily alone and 101 mL for salmeterol 50 µg twice-daily alone . Darotropium 50 µg + salmeterol achieved a 203 mL improvement. This represents an 82–97 mL incremental benefit of the darotropium-containing dual regimen over tiotropium monotherapy, demonstrating that darotropium contributes meaningful add-on bronchodilation when combined with a LABA in partially reversible COPD patients.

dual bronchodilation LAMA/LABA combination trough FEV1 COPD

Pharmacokinetic Profile Optimization: Quaternary Ammonium-Driven Low Oral Bioavailability for Inhaled Delivery

The quaternary ammonium salt structure of darotropium confers a pharmacokinetic profile characterized by low oral absorption, high plasma clearance, and low oral bioavailability—properties explicitly noted as desirable for an inhaled drug candidate because they minimize systemic exposure of the swallowed fraction . Aclidinium similarly exploits a quaternary ammonium structure for rapid plasma hydrolysis and low oral bioavailability, with a plasma t₁/₂ of ~2.4 h . Tiotropium, also a quaternary ammonium compound, has oral bioavailability of <5% . While quantitative PK parameters for darotropium remain largely unpublished, the structural rationale and class-level precedent establish that darotropium's PK profile is intentionally aligned with the inhaled LAMA paradigm.

inhaled drug delivery low oral bioavailability high plasma clearance quaternary ammonium

Darotropium Procurement Decision Guide: Optimal Scientific and Industrial Use Cases


Medicinal Chemistry Lead Optimization: Darotropium-Based Scaffold for Extended Duration of Action

Darotropium serves as the parent scaffold for a series of N-substituted tropane derivatives. Lainé et al. (2012) demonstrated that N-endosubstituted analog 24 exhibits much slower functional reversibility at mAChRs than darotropium, and this kinetic advantage translates into enhanced duration of action in a mouse bronchoconstriction model . Research groups pursuing novel LAMA candidates with tunable receptor residence time should select darotropium as the starting template for rational SAR exploration at the N-substituent position.

Short-Duration LAMA Control in Preclinical In Vivo Bronchoprotection Studies

Darotropium's rapid-onset bronchodilation that declines to clinically insignificant levels by 23–24 hours post-dose makes it a suitable short-duration LAMA control in rodent bronchoconstriction models. When experimental protocols require a muscarinic antagonist with confirmed acute efficacy but without persistent 24-hour bronchoprotection (e.g., crossover designs or washout-sensitive studies), darotropium at 5 µg/mouse intranasally provides validated bronchoprotection without the confounding long-duration effects of tiotropium or umeclidinium.

LAMA/LABA Dual Bronchodilator Proof-of-Concept Combination Studies

Darotropium in combination with a LABA (salmeterol or vilanterol) produced clinically meaningful additive bronchodilation, with darotropium 20 µg + salmeterol 50 µg achieving 215 mL trough FEV₁ improvement over placebo compared to 118 mL for tiotropium alone . For researchers evaluating novel LAMA/LABA fixed-dose combinations, darotropium provides a well-characterized LAMA partner with published human efficacy data that facilitates benchmarking of new chemical entities in dual therapy configurations.

Muscarinic Receptor Subtype Selectivity Tool for M₃-Focused Pharmacology

Darotropium's functional pA₂ values of 11.4 (M₁), 10.3 (M₂), and 10.7 (M₃) establish a quantifiable M₃-over-M₂ selectivity window of 0.4 log units . This profile makes darotropium a useful pharmacological tool compound for in vitro studies investigating the functional consequences of differential M₂ vs. M₃ receptor blockade in airway smooth muscle preparations, particularly when compared against non-selective agents such as glycopyrronium or ipratropium (IC₅₀ M₁=2.9 nM, M₂=2 nM, M₃=1.7 nM; negligible subtype discrimination) .

Quote Request

Request a Quote for Darotropium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.